molecular formula C19H17N5O B1406874 (R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol CAS No. 1613638-99-5

(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Cat. No. B1406874
CAS RN: 1613638-99-5
M. Wt: 331.4 g/mol
InChI Key: AEMGFKPEFFQLNA-IBGZPJMESA-N
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Description

“®-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The pyrazolo[3,4-b]pyridine derivative is a selective inhibitor of HSP90α and HSP90β among the HSP90 family proteins .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex and involves a pyrazole bound to a phenyl group . The X-ray cocrystal structure of the 16e analogue 16d demonstrated a unique binding mode at the N-terminal ATP binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Microwave-Induced Synthesis and Biological Activity : El-Borai et al. (2012) reported an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, which exhibited significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines. These derivatives were synthesized from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole under microwave irradiation and conventional heating, highlighting a novel approach in drug synthesis with potential biomedical applications (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Synthesis and Characterization

  • Characterization of Pyrazolo[3,4-b]pyridine Derivatives : In 2009, Bahgat, Jasem, and El‐Emary studied the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives. Their research provided insights into the structure and properties of these compounds, which are critical for understanding their potential applications in scientific research (Bahgat, Jasem, & El‐Emary, 2009).

Antiviral Activity

Green Chemistry and Nanotechnology

  • Microwave-Assisted Synthesis in Green Solvent : Zhang et al. (2016) demonstrated the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles using a green solvent under microwave irradiation. This approach emphasizes the role of green chemistry and nanotechnology in developing environmentally friendly synthetic methodologies (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Mechanism of Action

The pyrazolo[3,4-b]pyridine derivative is a selective inhibitor of HSP90α and HSP90β among the HSP90 family proteins . It exhibits oral availability in mice and demonstrates a unique binding mode at the N-terminal ATP binding site .

Future Directions

The pyrazolo[3,4-b]pyridine derivatives have shown potential in the development of drugs for the treatment of various diseases . They have been studied for their potential application in the development of AD amyloid plaque probes of various modalities for AD diagnosis . Further exploration of these compounds is warranted .

properties

IUPAC Name

(2R)-2-phenyl-2-[[5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-12-19(13-4-2-1-3-5-13)22-15-8-14(9-20-10-15)16-6-7-17-18(23-16)11-21-24-17/h1-11,19,22,25H,12H2,(H,21,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMGFKPEFFQLNA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=NC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=NC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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